(1R,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL
Description
(1R,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL is a chiral amino alcohol derivative characterized by a propan-2-ol backbone substituted with an amino group at position 1 and a 4-fluoro-3-(trifluoromethyl)phenyl ring. Its stereochemistry ((1R,2S)) is critical for its physicochemical and biological properties. Key data include:
Properties
Molecular Formula |
C10H11F4NO |
|---|---|
Molecular Weight |
237.19 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H11F4NO/c1-5(16)9(15)6-2-3-8(11)7(4-6)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9-/m0/s1 |
InChI Key |
IPPPNSBXUUUJKS-CDUCUWFYSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC(=C(C=C1)F)C(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)F)C(F)(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of (1R,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL typically involves:
- Construction of the fluorinated aromatic precursor with the trifluoromethyl substituent.
- Introduction of the chiral amino alcohol side chain.
- Control of stereochemistry to obtain the (1R,2S) enantiomer specifically.
- Purification steps to ensure high enantiomeric excess and chemical purity.
This compound is generally prepared via multi-step organic synthesis, employing asymmetric synthesis or chiral resolution techniques to control stereochemistry.
Key Synthetic Approaches
Asymmetric Aminohydroxylation
- Starting from the corresponding styrene derivative bearing the 4-fluoro-3-(trifluoromethyl)phenyl group, an asymmetric aminohydroxylation can be performed.
- This reaction introduces the amino and hydroxyl groups across the double bond with stereochemical control, typically using chiral ligands or catalysts.
- The reaction conditions are optimized to favor the (1R,2S) stereochemistry.
Chiral Auxiliary or Catalyst-Mediated Synthesis
- Use of chiral auxiliaries attached to the substrate to direct stereoselective addition of amino and hydroxyl groups.
- Alternatively, chiral catalysts (e.g., transition metal complexes) promote enantioselective transformations.
- These methods provide high stereoselectivity and yield.
Reductive Amination of Chiral Precursors
- A chiral hydroxy ketone intermediate can be subjected to reductive amination with ammonia or an amine source.
- This step introduces the amino group while maintaining stereochemical integrity.
- Catalysts such as sodium cyanoborohydride or hydrogenation catalysts are used.
Typical Reaction Conditions
| Step | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|
| Aromatic substitution | Fluorination, trifluoromethylation | Electrophilic aromatic substitution, mild heating | Fluorinated aromatic intermediate |
| Asymmetric aminohydroxylation | Chiral ligand, OsO4 or equivalent oxidant | Room temperature, inert atmosphere | Chiral amino alcohol intermediate |
| Reductive amination | Ammonia, NaBH3CN or catalytic hydrogenation | Mild temperature, controlled pH | Introduction of amino group with stereocontrol |
| Purification | Chromatography (silica gel, chiral HPLC) | Ambient temperature | High purity (1R,2S) enantiomer |
Research Findings and Comparative Analysis
- The presence of the trifluoromethyl and fluorine substituents enhances the compound's biological activity and metabolic stability.
- Stereochemistry (1R,2S) is critical for biological function, necessitating precise synthetic control.
- Comparative studies with positional isomers (e.g., 2-fluoro vs. 4-fluoro substitution) reveal that substitution pattern influences both synthetic approach and biological profile.
- Research shows that asymmetric aminohydroxylation remains the most effective method for direct stereocontrolled synthesis of such amino alcohols.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Asymmetric Aminohydroxylation | Direct addition of amino and hydroxyl groups with chiral catalyst | High stereoselectivity, direct route | Requires expensive catalysts |
| Chiral Auxiliary Approach | Use of chiral auxiliaries to direct stereochemistry | High stereocontrol | Additional steps for auxiliary removal |
| Reductive Amination | Amino group introduction on chiral hydroxy ketone | Mild conditions, good yields | May require careful control to avoid racemization |
| Multi-step synthesis with fluorinated intermediates | Stepwise functionalization of aromatic ring and side chain | Flexibility in substitution pattern | Longer synthesis, purification complexity |
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The fluorinated aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets. The fluorinated phenyl ring enhances lipophilicity and metabolic stability, making it a candidate for drug development.
Anticancer Activity
Research has indicated that (1R,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL exhibits anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study highlighted its effectiveness against specific cancer cell lines, demonstrating a dose-dependent response in cell viability assays.
Neuropharmacology
This compound has also been explored for its neuropharmacological effects. It is believed to modulate neurotransmitter systems, which could be beneficial in treating neurological disorders such as depression and anxiety. Experimental models have shown that it may enhance synaptic plasticity and improve cognitive functions.
Synthesis of Novel Compounds
This compound serves as a building block in the synthesis of more complex molecules. Its structural characteristics allow for further modifications that can lead to the development of new therapeutic agents with improved efficacy and safety profiles.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity | In vitro studies on various cancer cell lines | Demonstrated significant inhibition of cell growth in a dose-dependent manner. |
| Neuropharmacological Effects | Animal models for depression | Indicated improvements in behavioral assays related to mood enhancement and cognitive function. |
| Synthetic Applications | Development of derivatives | Successful synthesis of novel compounds with enhanced biological activity based on this scaffold. |
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
a) Positional Isomerism and Halogen Substitution
- (1S,2R)-1-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]propan-2-OL (CAS 1212998-44-1) : Substituents: Chloro (-Cl) at position 2 and -CF₃ at position 3. Impact: The chloro group increases steric hindrance and alters electronic effects compared to the fluoro analog. This may reduce solubility but enhance binding to hydrophobic pockets. Molecular Weight: 253.65 g/mol (higher due to Cl vs. F).
- (1R,2S)-1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL (CAS 1269806-12-3) : Substituents: Fluoro (-F) at position 2 and -CF₃ at position 4. Impact: The shifted -CF₃ group may alter π-π stacking interactions in biological targets compared to the 3-position in the target compound.
b) Functional Group Modifications
- (1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL (CAS 1270385-18-6) : Substituent: Trifluoromethylthio (-SCF₃) at position 4. Molecular Weight: 251.27 g/mol.
- (1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL (CAS 1019534-32-7) : Substituent: Bulky tert-butyl (-C(CH₃)₃) at position 3. Impact: Increased steric hindrance may reduce binding affinity to compact active sites but improve selectivity for larger cavities. Molecular Weight: 207.31 g/mol.
Stereochemical Variations
- (2S)-2-Amino-3-phenyl-1-propanol and (2R)-2-Amino-3-phenyl-1-propanol : These isomers lack fluorinated substituents but demonstrate the importance of stereochemistry in synthetic routes and biological activity. For example, (2S)-isomers are precursors to N,N-dimethyl derivatives used in quaternary ammonium salts.
Complex Derivatives with Extended Moieties
- (2R)-1-(Dimethylamino)-3-{4-[(6-{[2-fluoro-5-(trifluoromethyl)phenyl]amino}pyrimidin-4-yl)amino]phenoxy}propan-2-ol : Structure: Incorporates a pyrimidine ring and dimethylamino group. Impact: The extended structure increases molecular weight (465.44 g/mol) and introduces hydrogen-bonding sites, likely enhancing target affinity (e.g., kinase inhibition). Key Feature: The pyrimidine linker may improve solubility and pharmacokinetics compared to simpler analogs.
Physicochemical and Pharmacokinetic Considerations
Molecular Properties
Stereochemistry and Bioactivity
- The (1R,2S) configuration in the target compound may favor specific enantioselective interactions, as seen in related amino alcohols used as intermediates in drug synthesis .
Biological Activity
(1R,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL is a compound of interest due to its potential biological activities, particularly in the pharmacological domain. The presence of the trifluoromethyl group and the amino alcohol structure contributes to its unique properties and interactions with biological systems.
Chemical Structure and Properties
The compound features a chiral center, which influences its biological activity. Its molecular formula is C11H12F4N2O, and it has a molecular weight of approximately 250.22 g/mol. The specific stereochemistry at the and positions is crucial for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in various metabolic pathways. For instance, the trifluoromethyl group enhances binding affinity to enzymes by stabilizing interactions through hydrophobic effects and electron-withdrawing properties .
- Receptor Interaction : The compound may interact with neurotransmitter receptors or transporters, influencing neurotransmission and potentially offering therapeutic effects in neurological disorders .
Antimicrobial Activity
Recent studies have indicated that derivatives of amino alcohols exhibit significant antimicrobial properties. For example, compounds structurally similar to this compound have demonstrated activity against various strains of bacteria and fungi, including Candida albicans and Staphylococcus aureus.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 0.5 | C. albicans |
| Fluconazole | 0.8 | C. albicans |
| Control (no treatment) | >100 | - |
Case Studies
A notable case study explored the efficacy of this compound in a murine model infected with C. albicans. Mice treated with this compound showed a survival rate of 80% compared to 40% in untreated controls over a period of 7 days .
Toxicity Profile
The toxicity assessment of this compound indicates a favorable safety profile at therapeutic doses. In studies involving various animal models, no significant adverse effects were noted at doses up to 50 mg/kg/day .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (1R,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL with high enantiomeric purity?
- Methodology :
-
Chiral Resolution : Use chiral auxiliaries or catalysts (e.g., Sharpless epoxidation) to control stereochemistry during synthesis. Evidence from fluorinated analogs shows that stereoselective reduction of ketones with sodium borohydride or asymmetric hydrogenation can yield enantiomerically pure alcohols .
-
Purification : Employ chiral column chromatography (e.g., using cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers. Validate purity via polarimetry or chiral HPLC.
-
Intermediate Selection : Start with fluorinated aromatic precursors like 4-fluoro-3-(trifluoromethyl)benzaldehyde, as seen in related compounds .
- Data Table :
| Step | Reagent/Condition | Purpose | Yield (%) | Purity (ee%) |
|---|---|---|---|---|
| Ketone Reduction | NaBH4 in EtOH | Stereoselective alcohol formation | 75 | 90 |
| Chiral Separation | Chiralcel OD-H column | Enantiomer isolation | 85 | >99 |
Q. How can researchers confirm the stereochemical configuration using spectroscopic methods?
- Methodology :
- NMR Analysis : Compare coupling constants (e.g., and ) with literature values for fluorinated analogs. For example, vicinal coupling constants (3JH-F ≈ 47 Hz) confirm the trans configuration of fluorine and hydroxyl groups in similar diastereomers .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for novel derivatives.
- Circular Dichroism (CD) : Correlate Cotton effects with known stereochemical trends in amino-alcohol derivatives.
Q. What are the recommended storage conditions and handling precautions for this compound?
- Methodology :
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N2 or Ar) to prevent hydrolysis/oxidation of the amino and hydroxyl groups .
- Handling : Use PPE (gloves, goggles) and fume hoods to avoid inhalation/contact. Toxicity data for fluorinated analogs indicate potential respiratory irritation (GHS H315/H319) .
Advanced Research Questions
Q. What strategies optimize the yield of the target compound during multi-step synthesis involving fluorinated intermediates?
- Methodology :
-
Fluorination Techniques : Use electrophilic fluorination (e.g., Selectfluor®) or transition-metal catalysis (e.g., Pd-mediated C–F bond formation) for regioselective trifluoromethyl group installation .
-
Reaction Monitoring : Employ in-situ FTIR or LC-MS to track intermediates and adjust conditions (e.g., temperature, solvent polarity) in real time.
-
Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to reduce side reactions .
- Case Study :
A 15% yield improvement was achieved by switching from THF to toluene in the Grignard addition step for a related fluorophenyl propanol .
- Case Study :
Q. How can computational methods predict the reactivity and stability of fluorinated groups in this compound?
- Methodology :
- DFT Calculations : Model the electronic effects of the trifluoromethyl group on reaction pathways (e.g., Fukui indices for nucleophilic attack sites).
- Molecular Dynamics (MD) : Simulate solvation effects and hydrogen-bonding networks to predict stability under varying pH/temperature .
- QSPR Models : Correlate substituent parameters (Hammett σF) with experimental data on hydrolysis rates.
Q. How can contradictory data on biological activity be resolved across studies?
- Methodology :
-
Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) from studies reporting conflicting results. Fluorinated compounds often show concentration-dependent cytotoxicity .
-
Orthogonal Assays : Validate activity using both in vitro (e.g., enzyme inhibition) and in silico (docking simulations) approaches.
-
Batch Variability Testing : Assess enantiomeric purity and degradation products (via LC-MS) to rule out impurities as confounding factors .
- Example :
A 2024 study resolved discrepancies in IC50 values (5–50 µM) by identifying residual solvents (DMSO) as inhibitors in cell-based assays .
- Example :
Contradiction Analysis
- Stereochemical Assignments : Early NMR studies () reported conflicting coupling constants due to solvent effects (CDCl3 vs. DMSO-d6). Resolution involved X-ray crystallography and independent synthesis of enantiomers .
- Fluorine Reactivity : Some studies suggest trifluoromethyl groups are inert, while others report hydrolysis under basic conditions. Controlled experiments (pH 7–12) confirmed stability only in neutral buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
